
Tetramethylsuccinimide
Beschreibung
Tetramethylsuccinimide (TMS) is a cyclic imide derivative with a succinimide backbone substituted with four methyl groups (α,α,β,β-tetramethyl configuration). It is notable for its dual roles:
- Pharmacological Activity: TMS acts as a potent convulsant by blocking γ-aminobutyric acid (GABA)-mediated inhibitory currents in thalamic and cortical neurons, disrupting inhibitory neurotransmission .
- Chemical Synthesis: TMS serves as a directing/protecting group in purine glycosylation reactions, enhancing selectivity for N9β-glycosylation in nucleoside synthesis .
Its convulsant properties are attributed to interactions with the picrotoxin-sensitive site of the GABAA receptor-ionophore complex, distinguishing it structurally and functionally from anticonvulsant succinimides like ethosuximide (ES) .
Eigenschaften
IUPAC Name |
3,3,4,4-tetramethylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(2)5(10)9-6(11)8(7,3)4/h1-4H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJPUQFWFRCCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)C1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189164 | |
Record name | 3,3,4,4-Tetramethylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3566-61-8 | |
Record name | 2,2,3,3-Tetramethylsuccinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3566-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,4,4-Tetramethylsuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3566-61-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3,4,4-Tetramethylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3-TETRAMETHYLSUCCINIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDF3PMM90Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biologische Aktivität
Tetramethylsuccinimide (TMS) is a cyclic compound that belongs to the class of succinimides, which are known for their diverse biological activities, particularly in the context of neurological effects. This article explores the biological activity of TMS through various studies, highlighting its mechanisms of action, effects on neuronal activity, and its potential implications in pharmacology.
Chemical Structure and Properties
This compound is characterized by its four methyl groups attached to the succinimide ring. This structural modification significantly influences its biological properties compared to other succinimides.
-
Calcium Channel Modulation :
TMS has been studied for its effects on low-threshold calcium currents (LTCC) in thalamic neurons. It has been shown to reduce LTCC in a voltage-dependent manner, albeit at higher concentrations than other succinimides like ethosuximide (ES) and methylphenylsuccinimide (MPS) . The reduction of LTCC is hypothesized to contribute to its anticonvulsant properties, particularly in the treatment of absence seizures. -
Anticonvulsant vs. Convulsant Activity :
While TMS exhibits some anticonvulsant properties, it has also been reported as a convulsant agent under certain conditions. Research indicates that TMS does not occlude the effects of MPS when applied concurrently, suggesting distinct mechanisms between these compounds . This duality in action raises important considerations for its therapeutic use.
Table 1: Summary of Biological Activity Studies on TMS
Case Studies
Case Study 1: Effects on Thalamic Neurons
In a controlled study examining the effects of TMS on thalamic relay neurons, researchers observed that TMS reduced LTCC but required higher concentrations compared to ES. This finding suggests that while TMS may have some anticonvulsant potential, its efficacy is limited compared to more established succinimides .
Case Study 2: Comparative Analysis with Other Succinimides
A comparative study highlighted that while TMS has some anticonvulsant effects, it primarily acts as a convulsant at clinically relevant doses. The study emphasized the need for careful dosage management when considering TMS for therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Protecting Group in Organic Synthesis
Tetramethylsuccinimide is primarily recognized for its role as a protecting group for amines in organic synthesis. It can selectively protect the exocyclic amine of purine derivatives, which is crucial for subsequent reactions without affecting other functional groups.
Case Study: Protection of 6-Aminopurine Derivatives
In a study published by the American Chemical Society, TMSI was used to protect the exocyclic amine of 6-aminopurine derivatives. The protection was achieved through the formation of a stable amide bond, allowing for further functionalization of the purine structure without compromising its integrity . This application highlights TMSI's utility in synthesizing complex nucleoside analogs.
Additive in Synthetic Reactions
TMSI has been employed as an additive to enhance reaction yields and expand substrate scope in various synthetic methodologies. Its ability to modify reaction conditions has led to improved functional group tolerance and increased product yields.
Case Study: Additive Mapping Approach
Research demonstrated that TMSI could significantly improve yields in complex organic reactions involving challenging substrates. By incorporating TMSI into high-throughput experimentation setups, researchers observed a doubling of average yields across various reactions involving aryl bromides and carboxylic acids . This additive effect not only enhanced yield but also broadened the range of compatible substrates, showcasing TMSI's role in optimizing synthetic pathways.
Medicinal Chemistry Applications
In medicinal chemistry, TMSI serves as a precursor for synthesizing biologically active compounds. Its structural features allow it to be incorporated into drug candidates, particularly those targeting neurological disorders.
Case Study: Neurological Research
TMSI derivatives have been investigated for their anticonvulsant properties. A study indicated that compounds derived from TMSI exhibited significant activity against induced seizures, suggesting potential therapeutic applications in treating epilepsy . This underscores the relevance of TMSI in developing new pharmacological agents.
Vergleich Mit ähnlichen Verbindungen
Pharmacological Comparison
Table 1: Pharmacological Profiles of Selected Succinimide Derivatives
Key Findings :
Potency Differences : TMS is >10-fold more potent than ES in blocking GABA currents, correlating with its convulsant effects . ES and MPS, despite structural similarities to TMS, exhibit anticonvulsant activity by partially occluding TMS's GABA-blocking effects (e.g., 1 mM ES reduces TMS-induced GABA blockade by ~39%) .
Mechanistic Divergence :
- TMS and ES both bind to the picrotoxin site but with opposing outcomes: TMS acts as a full antagonist, while ES functions as a partial agonist .
- MPS lacks direct GABA-blocking activity but fully antagonizes TMS's effects, suggesting distinct binding modes .
Clinical Relevance : TMS's GABA blockade mimics pentylenetetrazol (PTZ)-induced seizures, whereas ES/MPS suppress thalamocortical oscillations via low-threshold calcium current (LTCC) modulation, a mechanism absent in TMS .
Key Insights :
- TMS in Glycosylation : The this compound group stabilizes purine intermediates via steric and electronic effects, enabling selective ribose attachment at N9 in nucleoside synthesis . This contrasts with unmodified succinimides, which lack directing capabilities.
- Stability Considerations : The electron-withdrawing nature of TMS's imide group destabilizes glycosidic bonds in certain analogs, limiting its utility in halogenation reactions .
Vorbereitungsmethoden
Reaction Mechanism and Conditions
-Methylsuccinamic acid, synthesized via the reaction of succinic anhydride with methylamine, undergoes cyclization under acidic conditions. Concentrated sulfuric acid or phosphoric acid catalyzes the dehydration at elevated temperatures (120–150°C). The reaction proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by the adjacent amine group and subsequent water elimination.
Yield and Purification
Typical yields range from 65% to 75%. Crude TMS is purified via recrystallization from ethanol or acetone, achieving >95% purity. Industrial-scale processes often employ vacuum distillation to isolate the product.
Protection-Deprotection Strategies in Nucleoside Synthesis
TMS is frequently synthesized in situ during nucleoside modifications, where it acts as a transient protecting group for amino functionalities.
Application in 2,6-Diaminopurine Derivatives
In the synthesis of 2′-deoxyisoguanosine, 2,6-diaminopurine is selectively diazotized to generate isoguanine. The -amino group is protected as TMS using tetramethylsuccinic anhydride (TMSA) under silylation conditions (e.g., TMSCl in DMF). This step ensures regioselectivity during subsequent glycosylation reactions.
Key Steps:
-
Diazotization : 2,6-Diaminopurine is treated with in aqueous HCl at 0°C to yield isoguanine.
-
Tritylation : The -position is protected with a trityl group to enhance solubility.
-
Silylation and TMS Protection : -Carbonyl silylation with TMSCl precedes -protection with TMSA, forming the bis-protected intermediate.
Advantages and Limitations
This method achieves high regioselectivity (>90%) but requires multiple purification steps, reducing overall yield to 40–50%.
Industrial-Scale Synthesis via Condensation Reactions
Patent literature describes large-scale TMS production using dimethylamine and succinic acid derivatives.
Two-Step Process from Dimethylamine and Succinyl Chloride
A patented method involves:
Optimization Insights
-
Solvent Choice : Non-polar solvents (e.g., toluene) improve cyclization efficiency by stabilizing the transition state.
-
Catalyst Screening : outperforms acidic resins, achieving 85% conversion.
Comparative Analysis of Preparation Methods
The table below evaluates key parameters across different TMS synthesis routes:
Method | Starting Materials | Yield (%) | Purity (%) | Scalability |
---|---|---|---|---|
Cyclization of -Methylsuccinamic Acid | Succinic anhydride, methylamine | 70 | 95 | Moderate |
Nucleoside Protection | 2,6-Diaminopurine, TMSA | 45 | 98 | Low |
Industrial Condensation | Succinyl chloride, dimethylamine | 85 | 99 | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing tetramethylsuccinimide?
- This compound (TMS) is typically synthesized via cyclization of methyl-substituted succinic anhydride derivatives. A common method involves reacting dimethylmaleic anhydride with methylamine under reflux in a polar aprotic solvent (e.g., THF or DMF), followed by acid-catalyzed cyclization . Key parameters include temperature control (80–100°C) and stoichiometric ratios of reactants to minimize byproducts. Purity is confirmed via melting point analysis and NMR spectroscopy.
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- NMR Spectroscopy : H and C NMR are critical for confirming the imide ring structure and methyl group positions. For example, the carbonyl carbons in TMS resonate at ~175–180 ppm in C NMR .
- HPLC/MS : Used to assess purity and detect trace impurities. A C18 reverse-phase column with acetonitrile/water mobile phase is recommended .
- IR Spectroscopy : Strong absorption bands at ~1700 cm (C=O stretch) and ~1400 cm (C-N stretch) confirm the imide functional group .
Q. What are the common reaction pathways involving this compound in organic synthesis?
- TMS is frequently used as a directing/protecting group in glycosylation reactions. For example, in purine glycosylations, TMS stabilizes intermediates by preventing unwanted side reactions . It also participates in radical-mediated bromination reactions with N-bromosuccinimide analogs, where steric effects from methyl groups influence regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed reaction mechanisms involving this compound?
- Case Study : In the decomposition of N-bromothis compound complexes, initial electron-transfer (ET) mechanisms were challenged due to unexpected products like tris(tetramethylsuccinimido)acetonitrile. Methodological resolution involves:
- Kinetic Isotope Effects (KIE) : To distinguish between ET and polar mechanisms by comparing reaction rates with deuterated substrates .
- EPR Spectroscopy : Detect radical intermediates (e.g., succinimidyl radicals) to validate ET pathways .
- Computational Modeling : DFT calculations to map energy barriers for competing pathways .
Q. How do structural modifications of this compound influence its pharmacological activity compared to analogs like ethosuximide?
- Experimental Design :
- Voltage-Clamp Assays : Compare TMS with ethosuximide (ES) and α-methyl-α-phenylsuccinimide (MPS) in modulating GABA-evoked currents in thalamic neurons. TMS exhibits convulsant effects, contrasting with ES/MPS anticonvulsant activity, likely due to steric hindrance altering receptor binding .
- Structure-Activity Relationship (SAR) : Systematic substitution of methyl groups with bulkier substituents (e.g., phenyl or trifluoromethyl) to evaluate steric/electronic effects on biological activity .
Q. What computational strategies are effective for modeling this compound’s interactions in catalytic systems?
- Molecular Dynamics (MD) Simulations : Study TMS’s role in stabilizing transition states in glycosylation reactions. Parameters include solvation effects (e.g., acetonitrile vs. DMSO) and hydrogen-bonding networks .
- Docking Studies : Predict binding affinities of TMS derivatives with biological targets (e.g., GABA receptors) using software like AutoDock Vina .
- Quantum Mechanical Calculations : Analyze charge distribution in TMS-containing intermediates to explain regioselectivity in bromination reactions .
Methodological Best Practices
- Data Presentation : Use tables to summarize reaction yields, spectroscopic data, and computational results (e.g., Table 1: Comparative analysis of TMS derivatives in GABA modulation) .
- Error Analysis : Report standard deviations for replicated experiments and justify significant figures in numerical data (e.g., HPLC purity values rounded to two decimal places) .
- Ethical Compliance : For in vitro/in vivo studies, include ethics approval statements and detailed protocols for animal/human tissue use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.